Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Overview
Description
Bicyclo[1010]trideca-4,8-diene-13-carboxylic acid is a complex organic compound characterized by its unique bicyclic structureIts molecular formula is C14H20O2, and it has a molecular weight of 220.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid typically involves a series of organic reactions starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated bicyclic compounds
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses .
Comparison with Similar Compounds
- Bicyclo[10.1.0]trideca-4,8-diene-13-methanol
- Bicyclo[10.1.0]trideca-4,8-diene-13-amine
Comparison: Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is unique due to its carboxylic acid functional group, which imparts different chemical properties compared to its analogs with methanol or amine groups. The carboxylic acid group allows for additional reactions, such as esterification or amidation, making it more versatile in synthetic applications. Additionally, the presence of the carboxylic acid group can influence the compound’s solubility and reactivity, distinguishing it from similar compounds .
Properties
IUPAC Name |
bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRVTUKBUOZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(C2C(=O)O)CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385332 | |
Record name | CBMicro_019110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329912-79-0 | |
Record name | CBMicro_019110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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